molecular formula C20H21N3O4 B11003698 N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11003698
M. Wt: 367.4 g/mol
InChI Key: OSPOGBOKKWMFGG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both the quinazolinone and dimethoxyphenyl moieties suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Butanamide Side Chain:

    Introduction of the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce hydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxoquinazoline and 2-phenylquinazolinone.

    Dimethoxyphenyl Derivatives: Compounds containing the dimethoxyphenyl group, such as 2,4-dimethoxybenzaldehyde and 2,4-dimethoxyphenethylamine.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to the combination of the quinazolinone and dimethoxyphenyl moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C20H21N3O4/c1-4-17(23-12-21-15-8-6-5-7-14(15)20(23)25)19(24)22-16-10-9-13(26-2)11-18(16)27-3/h5-12,17H,4H2,1-3H3,(H,22,24)

InChI Key

OSPOGBOKKWMFGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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